molecular formula C29H23Br3O B12613584 4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde CAS No. 651301-98-3

4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde

Cat. No.: B12613584
CAS No.: 651301-98-3
M. Wt: 627.2 g/mol
InChI Key: MXEXAVQBVJWQMM-UHFFFAOYSA-N
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Description

4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde is a complex organic compound with the molecular formula C29H23Br3O and a molecular weight of 627.204 g/mol . This compound is characterized by its three bromomethyl groups attached to a phenyl ring, which is further connected to a benzaldehyde moiety. It is primarily used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde typically involves multiple steps. One common method starts with the bromination of toluene derivatives to introduce bromomethyl groups. This is followed by a Friedel-Crafts alkylation reaction to attach the bromomethylated phenyl groups to a central benzene ring. The final step involves the formylation of the benzene ring to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde depends on its specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution, while the aldehyde group can participate in oxidation and reduction reactions. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde is unique due to its three bromomethyl groups attached to a central benzene ring, providing multiple reactive sites for chemical modifications. This structural feature makes it a versatile intermediate in organic synthesis and research .

Properties

CAS No.

651301-98-3

Molecular Formula

C29H23Br3O

Molecular Weight

627.2 g/mol

IUPAC Name

4-[tris[4-(bromomethyl)phenyl]methyl]benzaldehyde

InChI

InChI=1S/C29H23Br3O/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16,20H,17-19H2

InChI Key

MXEXAVQBVJWQMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)C=O

Origin of Product

United States

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